molecular formula C21H41NO2 B14726878 (4e)-4-(Hexadecylimino)pentanoic acid CAS No. 6311-15-5

(4e)-4-(Hexadecylimino)pentanoic acid

Cat. No.: B14726878
CAS No.: 6311-15-5
M. Wt: 339.6 g/mol
InChI Key: LZGALACZJQEAOW-UHFFFAOYSA-N
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Description

(4e)-4-(Hexadecylimino)pentanoic acid is an organic compound characterized by its unique structure, which includes a hexadecyl group attached to an imino group, and a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4e)-4-(Hexadecylimino)pentanoic acid typically involves the reaction of hexadecylamine with a suitable precursor of pentanoic acid. One common method is the condensation reaction between hexadecylamine and 4-oxopentanoic acid under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

(4e)-4-(Hexadecylimino)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The imino group can be oxidized to form a nitro group.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The hexadecyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imino group may yield (4e)-4-(Hexadecylamino)pentanoic acid, while reduction may produce (4e)-4-(Hexadecylamino)pentanoic acid.

Scientific Research Applications

(4e)-4-(Hexadecylimino)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of lipid metabolism and membrane biology due to its long alkyl chain.

    Industry: It can be used in the production of surfactants and emulsifiers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of (4e)-4-(Hexadecylimino)pentanoic acid involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The hexadecyl group allows the compound to integrate into lipid bilayers, potentially affecting membrane fluidity and function. The imino group may interact with specific enzymes, modulating their activity and influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (4e)-4-(Hydroxyimino)pentanoic acid: Similar structure but with a hydroxyimino group instead of a hexadecylimino group.

    Pentanoic acid: Lacks the imino and hexadecyl groups, making it less hydrophobic and less likely to interact with lipid membranes.

Uniqueness

(4e)-4-(Hexadecylimino)pentanoic acid is unique due to its combination of a long hydrophobic alkyl chain and a reactive imino group. This dual functionality allows it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications.

Properties

CAS No.

6311-15-5

Molecular Formula

C21H41NO2

Molecular Weight

339.6 g/mol

IUPAC Name

4-hexadecyliminopentanoic acid

InChI

InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-20(2)17-18-21(23)24/h3-19H2,1-2H3,(H,23,24)

InChI Key

LZGALACZJQEAOW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN=C(C)CCC(=O)O

Origin of Product

United States

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